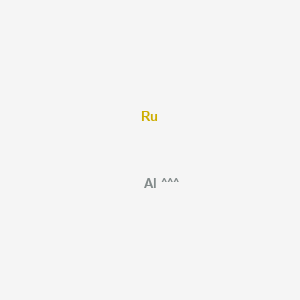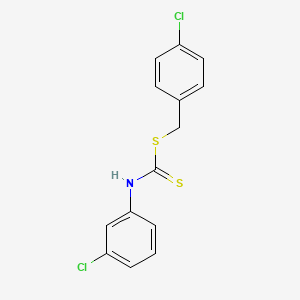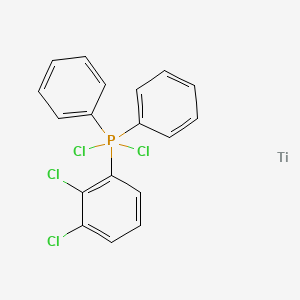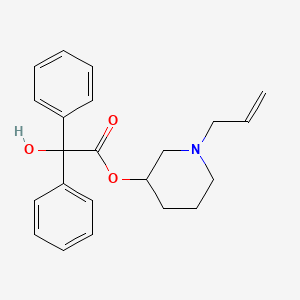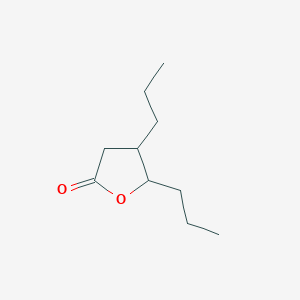
4,5-Dipropyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dipropyloxolan-2-one is an organic compound with the molecular formula C9H16O2. It belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of two propyl groups attached to the 4th and 5th positions of the oxolane ring. It is a colorless liquid with a mild odor and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dipropyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,4-dipropyl-1,4-butanediol with a dehydrating agent such as sulfuric acid or phosphorus pentoxide. The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at high temperatures. The catalyst, often a solid acid like zeolite, promotes the cyclization reaction, leading to the formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dipropyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Propyl-substituted carboxylic acids or ketones.
Reduction: More saturated oxolane derivatives.
Substitution: Halogenated oxolane derivatives.
Applications De Recherche Scientifique
4,5-Dipropyloxolan-2-one has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,5-Dipropyloxolan-2-one involves its interaction with various molecular targets. The oxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity. The specific pathways involved depend on the context of its use and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dimethyloxolan-2-one: Similar structure but with methyl groups instead of propyl groups.
4,5-Diethyloxolan-2-one: Similar structure but with ethyl groups instead of propyl groups.
4,5-Dibutyloxolan-2-one: Similar structure but with butyl groups instead of propyl groups.
Uniqueness
4,5-Dipropyloxolan-2-one is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of propyl groups enhances its hydrophobicity and influences its reactivity compared to other oxolane derivatives.
Propriétés
Numéro CAS |
22334-94-7 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
4,5-dipropyloxolan-2-one |
InChI |
InChI=1S/C10H18O2/c1-3-5-8-7-10(11)12-9(8)6-4-2/h8-9H,3-7H2,1-2H3 |
Clé InChI |
NLJHELVLYNZKLJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CC(=O)OC1CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



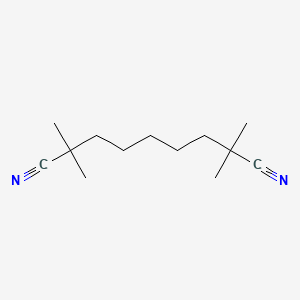
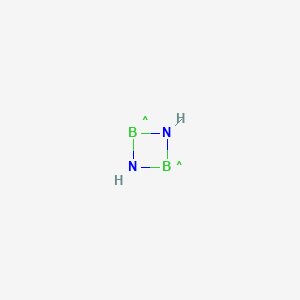
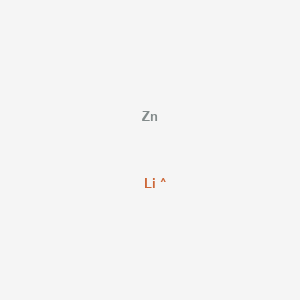


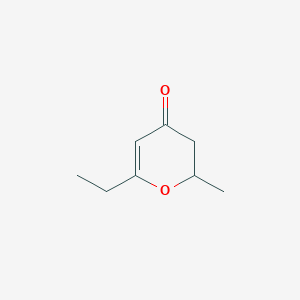

![3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride](/img/structure/B14719377.png)

